3-Hydroxyglutaric acid

概要

説明

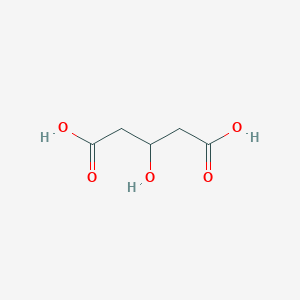

3-ヒドロキシグルタル酸は、アミノ酸の異化作用の中間体として機能する、直鎖状の五炭素ジカルボン酸です . これは主に、まれな遺伝性疾患であるグルタル酸尿症1型におけるバイオマーカーとしての役割で知られています . この化合物は、さまざまな代謝経路にも関与し、対流圏の二次有機エアロゾルで検出されています .

2. 製法

合成経路と反応条件

3-ヒドロキシグルタル酸の合成は、通常、グルタコンイルCoAを3-ヒドロキシグルタリルCoAに水和し、その後加水分解して3-ヒドロキシグルタル酸を生成することによって行われます . このプロセスは、酵素3-メチルグルタコンイルCoAヒドラターゼによって触媒されます .

工業的製造方法

この化合物は、酵素グルタリルCoA脱水素酵素によって媒介される、リシンやトリプトファンなどのアミノ酸の異化作用によって合成することができます .

3. 化学反応解析

反応の種類

3-ヒドロキシグルタル酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、グルタル酸が生成される場合があります。

還元: 還元反応により、3-ヒドロキシグルタル酸は他のヒドロキシ酸に変換されます。

置換: 置換反応はヒドロキシ基で起こり、さまざまな誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用することができます。

主な生成物

酸化: グルタル酸。

還元: さまざまなヒドロキシ酸誘導体。

置換: さまざまな置換グルタル酸誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxyglutaric acid in the laboratory typically involves the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to produce this compound . This process is catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase .

Industrial Production Methods

the compound can be synthesized through the catabolism of amino acids such as lysine and tryptophan, mediated by the enzyme glutaryl-CoA dehydrogenase .

化学反応の分析

Types of Reactions

3-Hydroxyglutaric acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of glutaric acid.

Reduction: Reduction reactions can convert this compound to other hydroxy acids.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Glutaric acid.

Reduction: Various hydroxy acid derivatives.

Substitution: Different substituted glutaric acid derivatives.

科学的研究の応用

3-ヒドロキシグルタル酸は、いくつかの科学研究で応用されています。

作用機序

3-ヒドロキシグルタル酸は、主にアミノ酸の異化作用における役割を通じて効果を発揮します. これは、酵素グルタリルCoA脱水素酵素によって媒介される、リシンやトリプトファンの異化作用から生成されます . この化合物は脳やその他の組織に蓄積し、興奮毒性、酸化ストレス、レドックス恒常性の破壊などの神経毒性効果をもたらす可能性があります . これらの効果は、主に脳の主要な興奮性神経伝達物質であるグルタミン酸との構造的類似性によるものです .

6. 類似の化合物との比較

類似の化合物

独自性

3-ヒドロキシグルタル酸は、グルタル酸尿症1型に対するバイオマーカーとしての特定の役割と、アミノ酸の異化作用への関与により、独特です . その神経毒性効果と脳への蓄積は、他の類似の化合物と区別されます .

類似化合物との比較

Similar Compounds

2-Hydroxyglutaric acid: Differs from 3-hydroxyglutaric acid by the position of the hydroxyl group.

Glutaric acid: A related compound that lacks the hydroxyl group.

3-Hydroxybutyric acid: Another hydroxy acid with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific role as a biomarker for glutaric aciduria type 1 and its involvement in amino acid catabolism . Its neurotoxic effects and accumulation in the brain distinguish it from other similar compounds .

生物活性

3-Hydroxyglutaric acid (3-OH-GA) is an organic compound with the chemical formula CHO. It exists in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). This compound is primarily recognized as a significant intermediate in the catabolism of amino acids, particularly lysine, tryptophan, and hydroxylysine. Its biological activity has been extensively studied, particularly in relation to glutaric aciduria type I (GA I), a metabolic disorder characterized by elevated levels of 3-OH-GA due to enzyme deficiencies.

Role in Metabolism

3-OH-GA is predominantly produced from the accumulation of glutaryl-CoA, which occurs due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This metabolic pathway involves several enzymatic reactions:

- Conversion of Glutaryl-CoA to Glutaconyl-CoA : Mediated by mitochondrial acyl-CoA dehydrogenases.

- Hydration to 3-Hydroxyglutaryl-CoA : Catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).

- Hydrolysis : Results in the formation of free this compound.

This pathway is crucial as it serves as a diagnostic marker for GA I, with elevated urinary levels indicating metabolic dysfunction.

Pathophysiological Effects

Research indicates that elevated levels of 3-OH-GA can lead to various pathological conditions, particularly affecting vascular health:

- Endothelial Dysfunction : Studies have shown that 3-OH-GA impairs endothelial cell migration and integrity. Specifically, it disrupts the actin cytoskeleton and reduces the expression of Ve-cadherin, a key protein for endothelial cell adhesion. This disruption correlates with decreased chemotaxis and structural integrity of blood vessels both in vitro and in vivo .

- Vasculopathy : In experimental models, local application of 3-OH-GA resulted in abnormal vascular dilatation and hemorrhage, suggesting its role in vasculopathic processes associated with GA I .

Neurotoxicity

Investigations into the neurotoxic effects of 3-OH-GA have revealed that it can significantly reduce neuronal viability at certain concentrations. For instance, exposure to concentrations as low as 0.5 mM has been shown to decrease cell viability in primary neuronal cultures . The compound's neurotoxic effects are believed to be linked to its ability to induce oxidative stress and disrupt normal cellular functions.

Clinical Presentation of Glutaric Aciduria Type I

Patients with GA I often exhibit symptoms such as macrocephaly, spasticity, dystonia, and seizures. Elevated levels of 3-OH-GA serve as a critical biomarker for diagnosing this condition. A case study highlighted a patient with urinary levels of 44 mmol/mol creatinine for this compound, far exceeding normal values (<1 mmol/mol creatinine), illustrating the compound's role in clinical diagnostics .

Research Findings Summary Table

特性

IUPAC Name |

3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213239 | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-18-6 | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyglutaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。